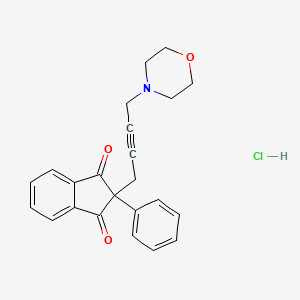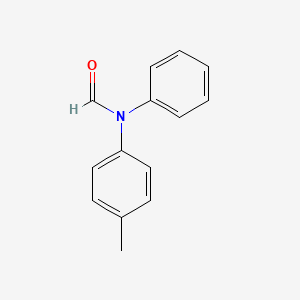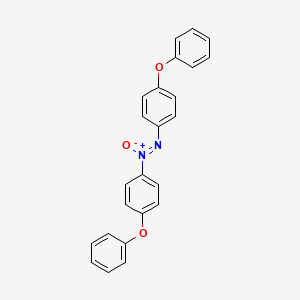
Bis(4-phenoxyphenyl)diazene 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-phenoxyphenyl)diazene 1-oxide: is an organic compound belonging to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of a diazene group (N=N) with an oxygen atom attached to one of the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-phenoxyphenyl)diazene 1-oxide typically involves the oxidation of substituted anilines. One common method is the organocatalytic oxidation of aniline derivatives using hydrogen peroxide as the oxidant. The reaction is carried out in the presence of a catalyst, such as 2,2,2-trifluoro-1-phenylethanone, in a solvent like ethanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(4-phenoxyphenyl)diazene 1-oxide can undergo further oxidation to form nitro compounds.
Reduction: It can be reduced to form corresponding amines.
Substitution: The phenoxy groups can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Substituted azoxybenzenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-phenoxyphenyl)diazene 1-oxide is used as a building block in organic synthesis
Biology and Medicine:
Industry: In the industrial sector, azoxybenzenes are used in the production of dyes, pigments, and other functional materials. This compound, with its specific properties, may find applications in these areas.
Wirkmechanismus
The mechanism of action of Bis(4-phenoxyphenyl)diazene 1-oxide involves its interaction with molecular targets through its diazene and phenoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- Bis(4-methoxyphenyl)diazene 1-oxide
- Bis(4-ethoxyphenyl)diazene 1-oxide
- Bis(4-butoxyphenyl)diazene 1-oxide
Comparison: Bis(4-phenoxyphenyl)diazene 1-oxide is unique due to the presence of phenoxy groups, which can influence its reactivity and applications. Compared to its methoxy, ethoxy, and butoxy analogs, the phenoxy derivative may exhibit different physical and chemical properties, making it suitable for specific applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
15018-23-2 |
|---|---|
Molekularformel |
C24H18N2O3 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
oxido-(4-phenoxyphenyl)-(4-phenoxyphenyl)iminoazanium |
InChI |
InChI=1S/C24H18N2O3/c27-26(20-13-17-24(18-14-20)29-22-9-5-2-6-10-22)25-19-11-15-23(16-12-19)28-21-7-3-1-4-8-21/h1-18H |
InChI-Schlüssel |
NASPQNDTFKBEBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)OC4=CC=CC=C4)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


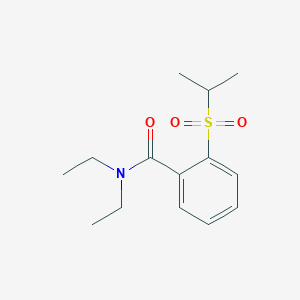

![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

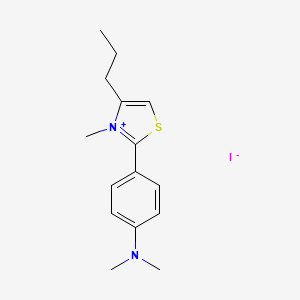
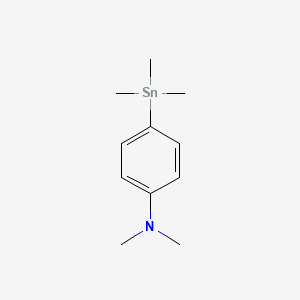

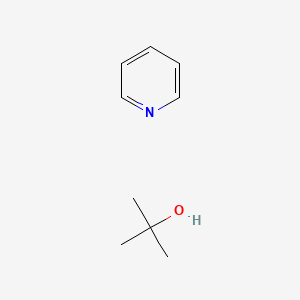
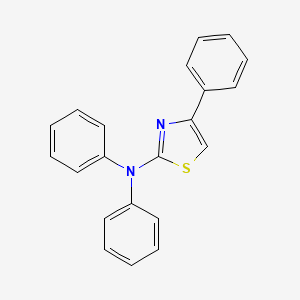
![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
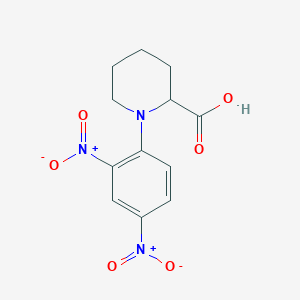
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
